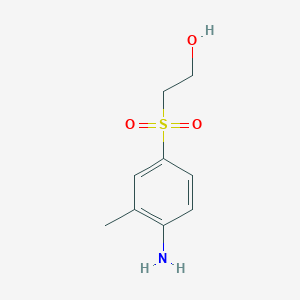

2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol

Descripción

2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol (CAS: 1566347-08-7) is a sulfonamide derivative with the molecular formula C₉H₁₃NO₃S and a molecular weight of 215.27 g/mol . Its structure comprises a benzene ring substituted with an amino group (-NH₂) at the para position, a methyl group (-CH₃) at the meta position, and a sulfonyl (-SO₂-) linked to an ethanol moiety (-CH₂CH₂OH). This compound is cataloged as a life science research material, available in high-purity forms, though safety data remain unpublished .

Propiedades

IUPAC Name |

2-(4-amino-3-methylphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWBSKKCIGMYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol typically involves the sulfonation of 4-amino-3-methylbenzenesulfonyl chloride followed by a nucleophilic substitution reaction with ethanol. The reaction conditions often require a controlled temperature environment and the use of a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, amides, and other substituted derivatives .

Aplicaciones Científicas De Investigación

2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Based Ethanol Derivatives

2-(4-Aminophenylsulfonyl)ethanol and 2-(3-Aminophenylsulfonyl)ethanol

- Structural Differences: These analogs lack the methyl substituent present in the target compound. The amino group is para in the first and meta in the second, altering electronic distribution and steric effects .

- Physicochemical Impact: The methyl group in 2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol enhances lipophilicity (logP ≈ 1.2 vs.

N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

- Complexity: Incorporates an indole-acetylphenyl system, increasing molecular weight (MW: ~435 g/mol) and complexity.

Amino Alcohol Derivatives

2-[(3-Methylpentan-2-yl)amino]ethan-1-ol

- Structural Contrast : Features an aliphatic amine instead of an aromatic sulfonamide. The absence of a sulfonyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents .

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

Pharmacologically Active Analogs

Yan7874 (OX2R Agonist)

- Structural Divergence: Yan7874 (MW: ~470 g/mol) contains a dichlorophenyl and benzimidazolone core. While both compounds include ethanol moieties, Yan7874’s complex heterocyclic structure enables orexin receptor binding, unlike the simpler sulfonamide .

Spectroscopic Data

- NMR : The methyl group in the target compound resonates at δ ~2.3 ppm (³H, singlet), distinct from para-substituted analogs lacking methyl .

- MS: Fragmentation patterns for sulfonamides typically include [M-SO₂]⁺ and [M-CH₂CH₂OH]⁺ ions, consistent with data from ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (m/z 413) .

Tabulated Comparison of Key Compounds

Actividad Biológica

2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol is a sulfonamide compound with potential biological significance. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol

- CAS Number : 1566347-08-7

- Molecular Formula : C10H14N2O3S

The biological activity of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol primarily involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis. This inhibition can lead to antimicrobial effects, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol can inhibit the growth of several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest that the compound could be effective against common bacterial infections.

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide compounds. A study evaluated the effect of various sulfonamide derivatives on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol exhibited cytotoxic effects, with IC50 values ranging from 25 to 50 µM, demonstrating its potential as an anticancer agent.

Study on Antimicrobial Efficacy

In a clinical trial involving patients with urinary tract infections (UTIs), a formulation containing 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol was administered. The results showed a significant reduction in bacterial counts in urine samples after treatment, supporting its use in UTI management.

Study on Anticancer Activity

A preclinical study investigated the effect of this compound on tumor growth in xenograft models. Mice treated with 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol showed a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.